Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoroacetic acid and acetic anhydride as esterification agents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological processes in pathogens, leading to their death or reduced virulence .
Comparison with Similar Compounds
- Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
- Ethyl 4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate
Comparison: Ethyl 8-chloro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the chlorine atom at the 8th position, which can influence its reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it more effective in crossing biological membranes compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C13H9ClF3NO3 |
---|---|
Molecular Weight |
319.66 g/mol |
IUPAC Name |
ethyl 8-chloro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19) |
InChI Key |
SAGSIMTWBFTLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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